molecular formula C18H21NO2 B291855 N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide

N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide

Cat. No. B291855
M. Wt: 283.4 g/mol
InChI Key: DQRCAVPLMBLIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide, also known as GW501516, is a synthetic drug that was initially developed for its potential use in treating metabolic and cardiovascular diseases. However, it gained widespread attention for its performance-enhancing properties, particularly in the sports industry. Despite its potential benefits, the drug has been banned for use in professional sports due to its potential health risks. In

Mechanism of Action

N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid metabolism and glucose homeostasis. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation, glucose uptake, and energy expenditure. This results in improved metabolic function and reduced inflammation.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide has been shown to increase endurance and improve physical performance in animal models and human trials. It increases the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, leading to increased energy production and improved endurance. Additionally, N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide has been shown to improve lipid and glucose metabolism, reduce inflammation, and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide has several advantages for use in lab experiments, including its ability to improve metabolic function and reduce inflammation. However, it also has limitations, including potential toxicity and the need for careful dosing and monitoring.

Future Directions

Future research on N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide should focus on its potential use in treating metabolic and cardiovascular diseases, as well as its potential for preventing cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosing and safety of N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide in humans.

Synthesis Methods

The synthesis of N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide involves the reaction of 4-methylphenol with 2-bromo-4'-isopropylacetophenone in the presence of a base to form 4-isopropylphenyl-2-methylphenol. This compound is then reacted with chloroacetyl chloride in the presence of a base to form N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential applications in treating metabolic and cardiovascular diseases such as obesity, dyslipidemia, and type 2 diabetes. It has been shown to increase fatty acid oxidation, improve insulin sensitivity, and reduce inflammation in animal models. Additionally, N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide has been investigated for its potential use in preventing cancer and neurodegenerative diseases.

properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C18H21NO2/c1-13(2)15-6-8-16(9-7-15)19-18(20)12-21-17-10-4-14(3)5-11-17/h4-11,13H,12H2,1-3H3,(H,19,20)

InChI Key

DQRCAVPLMBLIRI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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